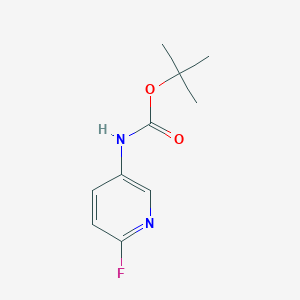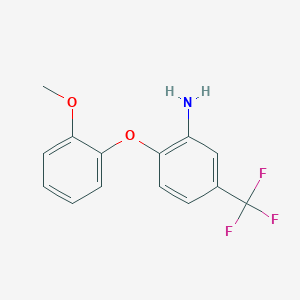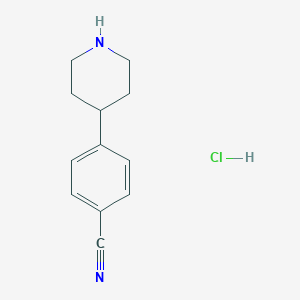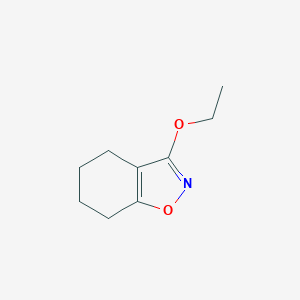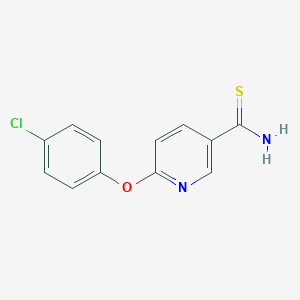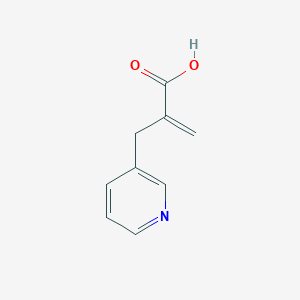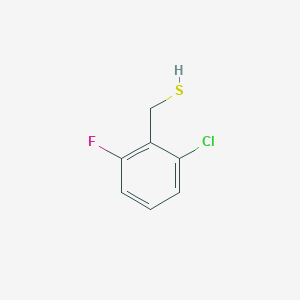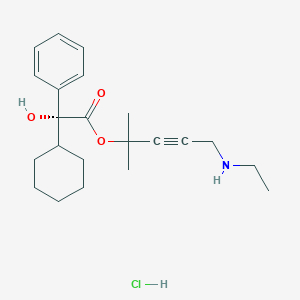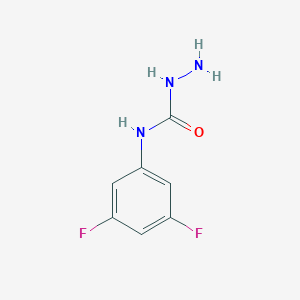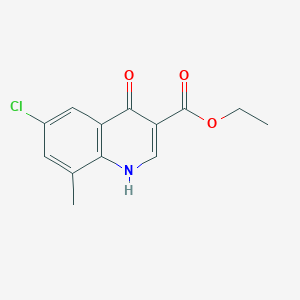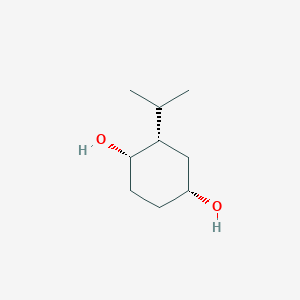
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol, also known as D-threo-1,4-Dimercapto-2,3-butanediol or DMSA, is a chelating agent used to treat heavy metal poisoning. This compound is a derivative of dimercaprol, a drug used to treat arsenic, gold, and mercury poisoning. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.
作用机制
DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine. This process is known as chelation. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.
生化和生理效应
DMSA has been shown to have low toxicity and is well-tolerated by the body. It has been shown to be effective in reducing the levels of heavy metals in the body. DMSA has also been shown to have antioxidant properties, which may help protect the body from oxidative stress.
实验室实验的优点和局限性
DMSA is a commonly used chelating agent in laboratory experiments. It has a high affinity for heavy metals, which makes it an effective tool for studying heavy metal toxicity. However, DMSA can also chelate essential metals, such as zinc and copper, which may affect the results of experiments.
未来方向
1. Development of new chelating agents with higher affinity for heavy metals and lower affinity for essential metals.
2. Investigation of the potential use of DMSA in the treatment of other conditions, such as Alzheimer's disease and Parkinson's disease.
3. Study of the long-term effects of DMSA treatment on the body.
4. Development of new methods for detecting heavy metal toxicity in the body.
合成方法
DMSA is synthesized from thiomalic acid, which is produced by the reaction of malic acid with hydrogen sulfide. Thiomalic acid is then esterified with isopropyl alcohol to produce DMSA.
科学研究应用
DMSA has been extensively studied for its ability to treat heavy metal poisoning. It has been shown to be effective in treating lead, mercury, and arsenic poisoning. DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine.
属性
CAS 编号 |
179249-41-3 |
|---|---|
产品名称 |
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol |
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
(1S,2S,4R)-2-propan-2-ylcyclohexane-1,4-diol |
InChI |
InChI=1S/C9H18O2/c1-6(2)8-5-7(10)3-4-9(8)11/h6-11H,3-5H2,1-2H3/t7-,8+,9+/m1/s1 |
InChI 键 |
XSEWIIKMVMWAKL-VGMNWLOBSA-N |
手性 SMILES |
CC(C)[C@@H]1C[C@@H](CC[C@@H]1O)O |
SMILES |
CC(C)C1CC(CCC1O)O |
规范 SMILES |
CC(C)C1CC(CCC1O)O |
同义词 |
1,4-Cyclohexanediol,2-(1-methylethyl)-,(1alpha,2alpha,4alpha)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



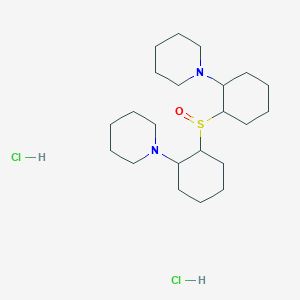
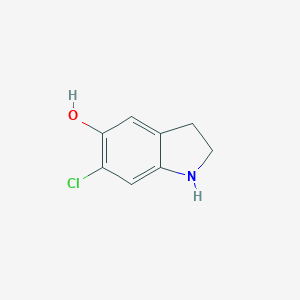
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
